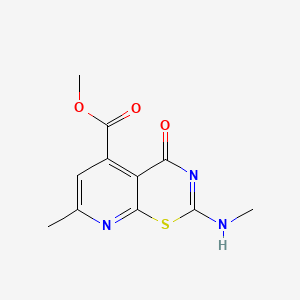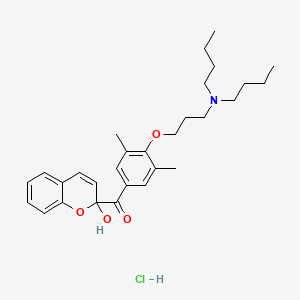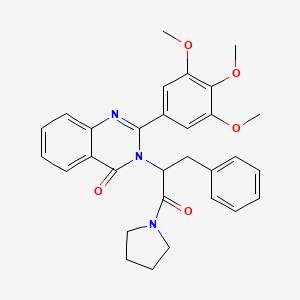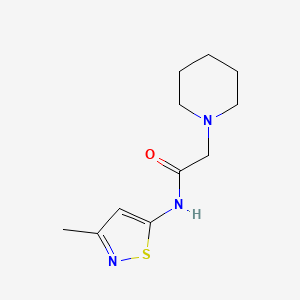
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic organic compound that belongs to the class of naphthyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives, which undergo various chemical transformations such as alkylation, fluorination, and carboxylation. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- include other naphthyridine derivatives with varying substituents. Examples include:
- 1,8-Naphthyridine-3-carboxylic acid derivatives with different alkyl or aryl groups.
- Fluoroquinolones, which are structurally related and have similar biological activities.
Uniqueness
The uniqueness of 1,8-Naphthyridine-3-carboxylic acid, 1-(1,1-dimethylethyl)-7-(3-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- lies in its specific substituents and their influence on its chemical and biological properties
Propiedades
Número CAS |
183135-60-6 |
|---|---|
Fórmula molecular |
C19H25FN4O3 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
1-tert-butyl-7-(3-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H25FN4O3/c1-5-11-9-23(7-6-21-11)17-14(20)8-12-15(25)13(18(26)27)10-24(16(12)22-17)19(2,3)4/h8,10-11,21H,5-7,9H2,1-4H3,(H,26,27) |
Clave InChI |
ATSNBKVIGTXETC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




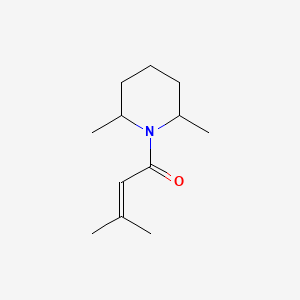
![4-[2-[bis(4-fluorophenyl)methoxy]ethylsulfanylmethyl]-5-methyl-1H-imidazole;oxalic acid](/img/structure/B12702014.png)
![acetic acid;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine](/img/structure/B12702017.png)


